molecular formula C9H9F2NO2 B12509791 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine

1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine

Katalognummer: B12509791
Molekulargewicht: 201.17 g/mol
InChI-Schlüssel: CBTSTJVNWKVHDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethanamine is a chemical compound with the molecular formula C9H9F2NO2 It is characterized by the presence of a benzodioxole ring substituted with two fluorine atoms and an ethanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with an appropriate amine. One common method includes the use of ethanamine as a nucleophile in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the benzodioxole ring enhance its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C9H9F2NO2

Molekulargewicht

201.17 g/mol

IUPAC-Name

1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine

InChI

InChI=1S/C9H9F2NO2/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-5H,12H2,1H3

InChI-Schlüssel

CBTSTJVNWKVHDE-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C2C(=CC=C1)OC(O2)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.